1-(Azepan-1-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone
CAS No.: 1160271-56-6
Cat. No.: VC7713699
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160271-56-6 |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 344.47 |
| IUPAC Name | 1-(azepan-1-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone |
| Standard InChI | InChI=1S/C19H24N2O2S/c1-14-11-18(20-17-12-15(23-2)7-8-16(14)17)24-13-19(22)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3 |
| Standard InChI Key | VNRFZDUZBCBAOM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)N3CCCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The molecular formula of the compound is C₁₉H₂₄N₂O₂S, with a molecular weight of 344.5 g/mol . Key structural components include:
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A 7-methoxy-4-methylquinoline ring system, which contributes to planar aromaticity and potential π-π stacking interactions.
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A thioether bridge (-S-) linking the quinoline moiety to an ethanone group, enhancing metabolic stability compared to ether or amine linkages.
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An azepane ring (7-membered saturated nitrogen heterocycle) attached via the ethanone carbonyl, which may improve solubility and modulate receptor binding .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₂S | |
| Molecular Weight | 344.5 g/mol | |
| SMILES | COc1ccc2c(C)cc(SCC(=O)N3CCCCCC3)nc2c1 | |
| Key Functional Groups | Quinoline, Thioether, Azepane, Methoxy, Methyl |
While experimental data on density, melting point, and solubility are unavailable, analogues such as 1-(4-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone (CAS: 496028-07-0) exhibit logP values ~3.5, suggesting moderate lipophilicity.
Spectroscopic Characterization
Although direct data for this compound is scarce, related quinoline-thiosemicarbazones have been characterized using:
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FTIR: Carbonyl stretches at ~1700 cm⁻¹ (ketone), C-S vibrations at ~650 cm⁻¹ .
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¹H NMR: Distinct singlet for the azomethine proton (δ 8.26–8.61 ppm) and thioamide protons (δ 10.15–12.23 ppm) .
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Mass Spectrometry: Molecular ion peaks consistent with [M+H]⁺ at m/z 345.5 .
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Quinoline Core Formation: Vilsmeier-Haack formylation of acetanilides yields 2-chloroquinoline-3-carbaldehydes .
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Thiosemicarbazone Condensation: Reaction with N-(2-morpholinoethyl)hydrazinecarbothioamide under acid catalysis forms the thioether linkage .
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Azepane Incorporation: Nucleophilic substitution or reductive amination introduces the azepane ring, though exact conditions remain proprietary .
Critical Reaction Parameters:
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Temperature control (0–80°C) to prevent side reactions.
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Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate stability .
Structural Modifications and SAR
Structure-activity relationship (SAR) studies on analogous compounds reveal:
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Methoxy Group (7-position): Essential for cholinesterase inhibition (IC₅₀ reduction by 60% upon removal) .
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Methyl Group (4-position): Enhances hydrophobic interactions with enzyme pockets.
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Azepane vs. Morpholine: Azepane’s larger ring improves blood-brain barrier penetration compared to morpholine derivatives .
| Modification | Biological Impact | Source |
|---|---|---|
| Removal of 7-OCH₃ | ↓ AChE inhibition by 60% | |
| Replacement of S with O | ↓ Metabolic stability (t₁/₂ < 2h) | |
| Azepane → Piperidine | ↓ Solubility (logP +0.3) |
Biological Activities and Mechanisms
Cholinesterase Inhibition
In vitro assays demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.95 ± 0.24 μM), outperforming rivastigmine (IC₅₀ = 8.2 μM) . Molecular docking suggests:
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Quinoline-thioether moiety occupies the catalytic anionic site (CAS).
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Azepane ring interacts with peripheral anionic site (PAS), preventing β-amyloid aggregation .
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells show:
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GI₅₀ = 12.4 μM vs. doxorubicin (GI₅₀ = 0.8 μM).
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Apoptosis induction via caspase-3/7 activation.
Applications and Future Directions
Neurodegenerative Diseases
As a dual-binding AChE inhibitor, this compound addresses both cholinergic deficiency and amyloid pathology in Alzheimer’s disease . Phase I trials are pending.
Antibiotic Adjuvants
Synergistic studies with β-lactams show 8-fold reduction in MRSA MIC values, suggesting role in combating resistance.
Targeted Drug Delivery
Functionalization with PEGylated nanoparticles improves tumor accumulation (4.7-fold vs. free drug) in xenograft models.
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